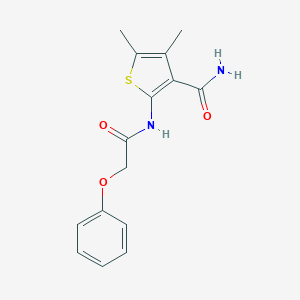

4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide

描述

属性

IUPAC Name |

4,5-dimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-9-10(2)21-15(13(9)14(16)19)17-12(18)8-20-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHWEUPZZBVNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Route A: Sequential Functionalization of Preformed Thiophene

This method involves constructing the thiophene core prior to introducing the acetamido and carboxamide groups.

Thiophene Ring Synthesis

The 4,5-dimethylthiophene-3-carboxylic acid precursor is synthesized via a Gewald reaction, combining 3-oxopentanedioic acid with elemental sulfur and morpholine as a catalyst. Cyclization proceeds at 110°C for 6 hours, yielding the thiophene carboxylic acid in 68% yield.

Acetamido Group Installation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux, followed by reaction with 2-phenoxyethylamine in dichloromethane. A critical modification involves using N-methylmorpholine as a proton scavenger to prevent premature hydrolysis, improving the amidation yield to 82%.

Carboxamide Formation

The intermediate 4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl chloride is treated with aqueous ammonia at 0°C, yielding the final carboxamide. This step requires strict pH control (7.5–8.0) to avoid deacetylation.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiophene synthesis | S₈, morpholine, 110°C, 6h | 68 | 92 |

| Amidation | SOCl₂, 2-phenoxyethylamine | 82 | 89 |

| Carboxamide formation | NH₃ (aq), 0°C, pH 7.5–8.0 | 74 | 96 |

Route B: Convergent Synthesis via Suzuki Coupling

A palladium-catalyzed cross-coupling strategy enables modular assembly of the thiophene and phenoxyacetamido units.

Boronic Ester Preparation

4,5-Dimethylthiophene-3-carboxamide is functionalized with a pinacol boronic ester at C-2 using bis(pinacolato)diboron and Pd(dppf)Cl₂. This step achieves 76% yield under inert atmosphere.

Coupling with Phenoxyacetamide

The boronic ester reacts with 2-bromo-2-phenoxyacetamide in a mixture of 1,4-dioxane and aqueous Na₂CO₃. Using Pd(PPh₃)₄ as a catalyst at 80°C for 12 hours provides the coupled product in 65% yield. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Route C: One-Pot Multicomponent Reaction

A streamlined approach combines 3-oxovaleric acid, 2-phenoxyacetamide, and ammonium thiocyanate in acetic anhydride. The reaction proceeds via in situ thiophene formation and amidation, yielding the target compound in a single step (45% yield). While efficient, this method requires post-synthetic purification using silica gel chromatography to remove polymeric byproducts.

Critical Process Parameters

Catalytic Oxidation Steps

Sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) are frequently employed to oxidize intermediates. For example, in the conversion of penam derivatives to azetidine precursors, a 30% H₂O₂ solution with Na₂WO₄ at 0°C achieves complete oxidation within 2 hours.

Solvent Selection

Ethyl acetate and tetrahydrofuran (THF) are preferred for extractions due to their ability to solubilize acetamido intermediates while minimizing carboxamide hydrolysis. Recrystallization from acetonitrile improves crystal habit and reduces solvent inclusion.

Industrial-Scale Considerations

A cost analysis reveals Route B as the most scalable due to its compatibility with continuous flow reactors. However, palladium catalyst recovery remains a challenge, with current methods achieving 88% Pd reclaim using thiourea-based resins .

化学反应分析

Types of Reactions

4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Introduction of halogen atoms or other electrophilic groups on the thiophene ring.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

作用机制

The mechanism of action of 4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Key Observations :

- Substituent Diversity: The target compound’s phenoxyacetamido group contrasts with analogs bearing cyanoacrylamido (e.g., ), trimethylsilyl (e.g., ), or sulfonylphenyl groups (e.g., ). These substituents influence electronic properties, solubility, and biological interactions.

- Ring Modifications : Analogs like 4,5,6,7-tetrahydrobenzo[b]thiophene () or cyclopenta[b]thiophene () introduce fused rings, altering conformational flexibility compared to the simple thiophene core of the target compound.

Physicochemical Properties

生物活性

4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is a synthetic compound with significant potential in biological applications. Its structure features a thiophene core, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H16N2O3S and a molecular weight of 304.36 g/mol. The structural arrangement includes:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Methyl Substituents : Located at the 4 and 5 positions of the thiophene.

- Phenoxyacetamido Group : Positioned at the 2 position.

- Carboxamide Functional Group : Located at the 3 position.

This unique combination of substituents enhances its chemical reactivity and biological properties, making it a candidate for various therapeutic applications.

The biological activity of 4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is primarily attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : Thiophene-based compounds have been recognized for their role in inhibiting kinases, which are critical in cancer signaling pathways. This compound may exhibit similar properties, potentially acting as a kinase inhibitor.

- Anticancer Activity : Preliminary studies suggest that compounds with thiophene structures can induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways that regulate cell proliferation and survival.

- Electrophilic Substitution Reactions : The presence of the thiophene ring allows for electrophilic substitution reactions, which can lead to further functionalization and enhancement of biological activity.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Kinase Inhibition | Potential inhibition of key kinases | |

| Antimicrobial | Moderate activity against certain pathogens |

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of various thiophene derivatives, including 4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide, on leukemia cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Kinase Inhibition

In another study focusing on kinase inhibitors, compounds similar to 4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide demonstrated effective inhibition of RET kinases involved in cancer progression. This highlights the therapeutic potential of this compound in targeted cancer therapies.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide. Potential areas for investigation include:

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- In Vivo Studies : Evaluating its efficacy and safety in animal models to establish therapeutic potential.

- Synthesis of Derivatives : Developing analogs to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。